propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate
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Overview
Description
Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methylpyrazole-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methylpyrazole-3-carboxylic acid
- Propan-2-yl 5-amino-1-methylpyrazole-4-carboxylate
- 5-Amino-1-phenylpyrazole-3-carboxylate
Uniqueness
Propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate stands out due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
92406-54-7 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 5-amino-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)11(3)10-6/h4-5H,9H2,1-3H3 |
InChI Key |
JAVHVQDAHMZTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=C1)N)C |
Origin of Product |
United States |
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